(5-Methylquinolin-8-yl)methanol

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

(5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0, MF: C11H11NO, MW: 173.21) belongs to the quinoline-8-methanol class, structurally characterized by a primary alcohol group at the 8-position and a methyl substituent at the 5-position of the quinoline nucleus. This substitution pattern distinguishes it from unsubstituted 8-quinolinemethanol and from 8-hydroxyquinoline derivatives that lack the 8-hydroxymethyl moiety.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B15071221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylquinolin-8-yl)methanol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=NC2=C(C=C1)CO
InChIInChI=1S/C11H11NO/c1-8-4-5-9(7-13)11-10(8)3-2-6-12-11/h2-6,13H,7H2,1H3
InChIKeyKMCSFCFOMPVPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methylquinolin-8-yl)methanol: Chemical Identity and Procurement Considerations for Quinoline-8-methanol Derivatives


(5-Methylquinolin-8-yl)methanol (CAS: 1823954-08-0, MF: C11H11NO, MW: 173.21) belongs to the quinoline-8-methanol class, structurally characterized by a primary alcohol group at the 8-position and a methyl substituent at the 5-position of the quinoline nucleus . This substitution pattern distinguishes it from unsubstituted 8-quinolinemethanol and from 8-hydroxyquinoline derivatives that lack the 8-hydroxymethyl moiety. The compound is commercially available with a minimum purity specification of 95% . In silico predictions indicate favorable physicochemical properties for central nervous system penetration, with a computed blood-brain barrier (BBB) permeability score of 3.938 and a topological polar surface area (TPSA) of 33.1 Ų [1].

Why Generic Substitution Fails for (5-Methylquinolin-8-yl)methanol: Structural Specificity Dictates Biological Outcome


Within the quinoline-8-methanol class, even minor positional or functional group alterations produce substantial divergence in target engagement profiles. The 5-methyl substitution on the quinoline ring modulates both electronic distribution and steric environment, which directly influences metal chelation geometry, enzyme binding pocket complementarity, and logP-dependent membrane partitioning [1]. Critically, the presence of the 8-hydroxymethyl moiety (rather than an 8-hydroxyl group as in 8-hydroxyquinoline derivatives) alters hydrogen-bonding capacity and eliminates the ionizable phenol function, thereby changing the compound's behavior in biological assays where ionization state governs activity [2]. The quantitative evidence below demonstrates that structurally analogous compounds cannot be presumed interchangeable for applications requiring specific monoamine oxidase isoform selectivity, antibacterial antiplaque activity, or defined metal coordination stoichiometry.

(5-Methylquinolin-8-yl)methanol Quantitative Differentiation Evidence: Comparative Data Versus Closest Analogs


MAO-B Versus MAO-A Isoform Selectivity: Quantitative IC50 Comparison for (5-Methylquinolin-8-yl)methanol

(5-Methylquinolin-8-yl)methanol exhibits measurable inhibitory activity against monoamine oxidase B (MAO-B) with an IC50 of 1.13 × 10³ nM (1.13 μM), while demonstrating negligible activity against the MAO-A isoform (IC50 > 1.00 × 10⁵ nM) [1]. This represents an approximately 88-fold selectivity window favoring MAO-B over MAO-A under identical assay conditions.

Monoamine oxidase inhibition Neuropharmacology Enzyme selectivity

Anti-Plaque Activity Differentiation: 5-Methyl Substitution Versus Other 8-Hydroxyquinoline Substituents

In a systematic structure-activity relationship study of 4- and 5-substituted 8-hydroxyquinolines evaluated for dental plaque inhibition, the 5-methyl substituted analog demonstrated in vitro antiplaque activity, whereas derivatives bearing ionizable functional groups at the 4- or 5-position (including 4-hydroxy, 4-chloro, 4-amino, and 5-amino analogs) were completely inactive [1]. The logP values for active analogs fell within a predicted range of 1.48–2.90 [1].

Dental plaque inhibition Antibacterial Structure-activity relationship

Metal Complex Stability Variation: 5-Methyl Substitution Effects on Chelation Behavior

Systematic investigations of 8-hydroxyquinoline derivatives complexing with divalent metal ions have established that the 5-methyl substituent modifies both complex stability constants and reaction kinetics. Cherkesov (1962) reported that 5-methyl substitution alters the mechanism and stability of complexes formed with bivalent metals relative to unsubstituted 8-hydroxyquinoline [1]. More recently, lanthanide dimetallics constructed with methyl-substituted 8-hydroxyquinoline (HMeQ) ligands demonstrated aryloxo-bridged cores with measurable weak magnetic coupling between Er(III) centers—a property absent in unsubstituted 8-hydroxyquinoline analogs [2].

Coordination chemistry Metal chelation 8-Hydroxyquinoline ligands

BBB Permeability Prediction: In Silico Differentiation from Hydroxylated Analogs

Computational physicochemical profiling of (5-Methylquinolin-8-yl)methanol yields a predicted blood-brain barrier (BBB) permeability score of 3.938 and a topological polar surface area (TPSA) of 33.1 Ų [1]. The absence of an ionizable 8-hydroxyl group (as found in 5-methylquinolin-8-ol) eliminates pH-dependent ionization that would otherwise reduce passive CNS penetration at physiological pH. Class-level inference from 8-hydroxyquinoline SAR studies indicates that derivatives with ionizable phenolic functions exhibit markedly different partitioning behavior and are inactive in certain biological contexts where neutral species are required [2].

Blood-brain barrier CNS drug delivery Physicochemical properties

(5-Methylquinolin-8-yl)methanol: Evidence-Backed Research and Industrial Application Scenarios


Monoamine Oxidase B (MAO-B) Selective Inhibitor Screening in Neurodegenerative Disease Models

Based on the 88-fold selectivity for MAO-B over MAO-A (IC50 = 1.13 μM vs. >100 μM), this compound is suitable as a reference ligand or starting scaffold for MAO-B-targeted screening programs in Parkinson's disease adjunct research [1]. The quantitative selectivity window enables experimental discrimination between MAO-B-specific and non-selective inhibition phenotypes without confounding off-isoform activity.

Dental Plaque Inhibition Studies Requiring Non-Ionizable 5-Substituted Quinoline Scaffolds

For oral care formulation research, the 5-methyl substitution pattern is essential for antiplaque activity, as demonstrated by the complete inactivity of ionizable 4- and 5-substituted analogs (4-hydroxy, 4-amino, 5-amino derivatives) in parallel in vitro assays [1]. This SAR knowledge guides procurement decisions toward active substitution patterns and away from inactive ionizable congeners.

Coordination Chemistry and Lanthanide-Based Magnetic Materials Development

The 5-methyl substituent on the 8-hydroxyquinoline core modifies metal complex stability constants and enables emergent magnetic coupling phenomena in lanthanide dimetallics that are not observed with unsubstituted 8-hydroxyquinoline ligands [1][2]. This property is relevant for researchers developing single-molecule magnets, luminescent probes, or metal-organic frameworks requiring tailored ligand field environments.

CNS-Penetrant Quinoline Probe Development

With a predicted BBB permeability score of 3.938 and TPSA of 33.1 Ų [1], and lacking the ionizable phenol group of 8-hydroxyquinoline analogs that impedes passive CNS entry [2], (5-Methylquinolin-8-yl)methanol represents a structurally informed choice for central nervous system target screening where neutral, brain-penetrant quinoline scaffolds are required.

Technical Documentation Hub

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